Iloprost - 78919-13-8

Iloprost

Catalog Number: EVT-270513
CAS Number: 78919-13-8
Molecular Formula: C22H32O4
Molecular Weight: 360.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Iloprost is a synthetic analog of prostacyclin, a naturally occurring prostaglandin. [] Prostaglandins are a group of lipid compounds with diverse hormone-like effects in the body. [] Iloprost acts as a potent vasodilator and inhibitor of platelet aggregation, mimicking the effects of prostacyclin. [, , , ] It serves as a valuable tool in scientific research, particularly in areas such as pulmonary hypertension, cardiovascular disease, and microcirculation. [, , , ]

Future Directions
  • Optimization of Iloprost Delivery: Investigating novel drug delivery systems, such as liposomal nanoparticles, to enhance iloprost efficacy and potentially reduce side effects. [, ]
  • Iloprost in Personalized Medicine: Exploring the use of biomarkers to identify patients who would benefit most from iloprost therapy, particularly in complex diseases like systemic sclerosis and pulmonary hypertension. [, ]
  • Iloprost for Regenerative Medicine: Investigating the potential of iloprost in promoting tissue regeneration, particularly in areas like dental pulp and spinal cord injury, building on its pro-angiogenic and anti-inflammatory properties. [, ]
  • Iloprost and the Microbiome: Investigating the impact of iloprost on the gut microbiome and its potential implications for overall health and disease progression, particularly in autoimmune conditions like systemic sclerosis. []

Epoprostenol

    Prostaglandin E1 (PGE1)

    • Relevance: Similar to iloprost, PGE1 has been investigated for its ability to prevent platelet alterations during extracorporeal circulation (ECC). [] Both compounds exert their effects by modulating platelet function.

    Prostacyclin (PGI2)

      Treprostinil

      • Relevance: Treprostinil, like iloprost, is a next-generation prostacyclin analogue with therapeutic potential in pulmonary hypertension. [] Both compounds act on the IP receptor, but their effects on other prostaglandin receptors and their ability to activate the PPARγ/Fzd9 pathway may differ.

      Nitroglycerin

        Nitric Oxide (NO)

          Sildenafil

          • Relevance: Sildenafil, in combination with inhaled iloprost, has shown synergistic effects in reducing pulmonary arterial pressure in patients with primary pulmonary hypertension. [] Sildenafil's long-lasting reduction in mean PAP and pulmonary vascular resistance complements the acute effects of inhaled iloprost.

          Bosentan

          • Relevance: Bosentan, alongside iloprost, is mentioned as a systemic treatment option for non-healing digital ulcers in systemic sclerosis. [] Both agents target different pathways involved in vascular dysfunction in this condition.

          Carboxyfluorescein (CF)

          • Relevance: Carboxyfluorescein was utilized as a model drug in studies investigating liposomal carrier systems for inhaled iloprost. [] The researchers investigated if encapsulating CF in liposomes could achieve a delayed release profile, potentially reducing the dosing frequency for iloprost in patients with pulmonary hypertension.

          U46619

          • Relevance: U46619 was used in several studies to establish a pulmonary hypertension model to evaluate the vasodilatory effects of inhaled iloprost. [, ] The researchers compared the pharmacodynamics of free iloprost with iloprost encapsulated in liposomes, aiming to develop formulations with prolonged duration of action.
          Source and Classification

          Iloprost is classified as a prostacyclin analog and belongs to the class of compounds known as eicosanoids. It is derived from arachidonic acid and is synthesized to enhance stability and bioavailability compared to natural prostacyclin. The compound is commercially available under the brand name Ventavis, among others, and is administered via inhalation or intravenous infusion.

          Synthesis Analysis

          Methods

          The synthesis of Iloprost involves several methods, with the most notable being the convergent synthesis starting from commercially available precursors. One method employs a bicyclic aldehyde intermediate, which allows for the construction of the complex molecular architecture of Iloprost in approximately 14 steps. This process includes key reactions such as aldol condensation, reduction, and stereochemical control to ensure the correct configuration of the compound .

          Technical Details

          1. Starting Materials: Commonly used starting materials include (−)-Corey lactone diol.
          2. Key Reactions: The synthesis typically involves:
            • Formation of carbon-carbon bonds through aldol reactions.
            • Stereoselective reductions to achieve the desired chirality.
            • Purification processes such as high-performance liquid chromatography (HPLC) to isolate the final product .
          3. Purification: The crude Iloprost is purified using preparative HPLC methods, ensuring high purity levels necessary for pharmaceutical applications .
          Molecular Structure Analysis

          Structure

          Iloprost has a complex structure characterized by multiple stereocenters and functional groups. Its molecular formula is C20H32O5, and it features a bicyclic structure that is essential for its biological activity.

          Data

          • Molecular Weight: Approximately 352.47 g/mol.
          • Stereochemistry: Iloprost contains several stereogenic centers, contributing to its biological specificity.
          • Chemical Structure: The structural representation includes hydroxyl groups and a carboxylic acid moiety that are critical for its interaction with prostacyclin receptors.
          Chemical Reactions Analysis

          Reactions

          Iloprost undergoes various chemical reactions that are pivotal in its synthesis and application:

          1. Hydrolysis: Under certain conditions, Iloprost can hydrolyze to yield inactive metabolites.
          2. Oxidation-Reduction: The compound can participate in redox reactions, influencing its therapeutic efficacy and stability.

          Technical Details

          The stability of Iloprost in solution can be affected by temperature and pH, necessitating careful formulation in pharmaceutical preparations .

          Mechanism of Action

          Iloprost primarily acts by binding to specific receptors known as prostacyclin receptors (IP receptors) on vascular smooth muscle cells and platelets. This binding triggers a cascade of intracellular events leading to:

          1. Vasodilation: Increased intracellular cyclic adenosine monophosphate levels result in relaxation of vascular smooth muscle.
          2. Inhibition of Platelet Aggregation: By increasing cyclic adenosine monophosphate levels in platelets, Iloprost inhibits their aggregation, reducing thrombus formation.
          3. Anti-inflammatory Effects: Iloprost modulates inflammatory responses by decreasing pro-inflammatory cytokines .
          Physical and Chemical Properties Analysis

          Physical Properties

          • Appearance: Iloprost is typically a white to off-white crystalline powder.
          • Solubility: It is soluble in organic solvents like acetonitrile but has limited solubility in water.

          Chemical Properties

          • Stability: The compound is sensitive to light and heat, requiring storage in dark conditions at controlled temperatures.
          • pH Sensitivity: Stability varies with pH; optimal formulations are typically maintained around neutral pH levels.

          Relevant Data or Analyses

          Analytical methods such as HPLC are employed to assess purity and concentration, ensuring compliance with pharmacological standards .

          Applications

          Iloprost has several significant scientific uses:

          1. Pulmonary Arterial Hypertension Treatment: It improves exercise capacity and hemodynamics in patients with pulmonary arterial hypertension.
          2. Systemic Sclerosis Management: Used to alleviate symptoms associated with systemic sclerosis by improving blood flow and reducing skin fibrosis .
          3. Research Applications: Investigated for its potential neuroprotective effects due to its ability to modulate oxidative stress responses in various cell types .
          Pharmacological Mechanisms of Action

          Prostacyclin Receptor Agonism and Selectivity Profiles

          Iloprost primarily activates the prostacyclin receptor (IP receptor), a Gs-protein-coupled receptor that stimulates adenylate cyclase. However, its receptor selectivity profile extends beyond the IP receptor:

          • IP Receptor Activation: High-affinity binding (Kd ~1-5 nM) triggers Gαs-mediated adenylate cyclase activation [5] [9].
          • Cross-Activation of Prostaglandin Receptors: Iloprost also binds EP1 (vasoconstrictive), EP2, EP4 (vasodilatory), and DP1 receptors at higher concentrations (>10 nM), contributing to complex vascular effects [5] [9]. This promiscuity differentiates it from newer agents like CS585, which exhibits exclusive IP selectivity [6].

          Table 1: Receptor Selectivity Profile of Iloprost

          Receptor TypeBinding AffinityPrimary EffectPhysiological Consequence
          IP (PTGIR)High (Kd = 1-5 nM)Gαs activationVasodilation, cAMP elevation
          EP1ModerateGαq activationVasoconstriction (partial antagonism)
          EP2/EP4Low-ModerateGαs activationComplementary vasodilation
          DP1LowGαs activationVasodilation, immune modulation

          Comparative studies show iloprost’s vasodilatory potency in pulmonary arteries is 3-fold higher than in systemic veins, reflecting tissue-specific receptor expression patterns [9].

          Modulation of cAMP-Dependent Signaling Pathways

          Iloprost-induced IP receptor activation elevates intracellular cyclic adenosine monophosphate (cAMP), triggering downstream signaling cascades:

          • cAMP Effectors: cAMP activates protein kinase A (PKA) and exchange protein activated by cAMP (Epac). PKA phosphorylates vasodilator-stimulated phosphoprotein (VASP), inhibiting platelet cytoskeletal reorganization. Epac activates Rap1 and Rac1 GTPases, enhancing endothelial barrier integrity [3] [10].
          • Phosphodiesterase (PDE) Interactions: Iloprost’s effects are modulated by compartmentalized PDEs that hydrolyze cAMP. PDE3 (cilostazol-sensitive) predominantly regulates cAMP in platelet-rich zones, while PDE4 (rolipram-sensitive) modulates β-adrenergic pathways in erythrocytes [2] [10]. PDE2 inhibition potentiates iloprost-mediated cAMP accumulation 2.5-fold in pulmonary endothelium [10].
          • Feedback Regulation: PKA phosphorylates and inhibits adenylate cyclase (negative feedback) while simultaneously activating PDE3 (accelerated cAMP degradation). This dual role creates tightly balanced cAMP oscillations [10].

          Table 2: Key Phosphodiesterases Regulating Iloprost-Induced cAMP

          PDE IsoformSubstrateIloprost InteractionTissue Specificity
          PDE3AcAMP > cGMPDirectly inhibited by cilostazolPlatelets, vascular SMC
          PDE4DcAMPUnaffected by iloprost; regulates β-AR pathsErythrocytes, endothelial cells
          PDE2AcAMP/cGMPcGMP-stimulated hydrolysis limits cAMPUbiquitous

          Anti-Thrombotic Mechanisms via Platelet Aggregation Inhibition

          Iloprost suppresses platelet activation via cAMP/PKA-dependent and independent pathways:

          • Granule Secretion Inhibition: At 0.5–2 nM, iloprost blocks ADP-induced P-selectin exposure and αIIbβ3 integrin activation, preventing platelet-leukocyte conjugation [3].
          • Calcium Homeostasis: PKA phosphorylates inositol-1,4,5-trisphosphate receptors (IP₃R), reducing Ca²⁺ release from endoplasmic reticulum. This depresses thromboxane A₂ synthesis and dense granule ATP secretion [3].
          • Apoptosis Modulation: Subthreshold concentrations (1 nM) inhibit platelet mitochondrial membrane depolarization and phosphatidylserine exposure, extending platelet lifespan without impairing hemostasis [3].
          • Synergy Limitations: Unlike selective IP agonists (CS585), iloprost’s anti-thrombotic effects diminish within 4 hours due to EP3-mediated counter-regulation and PDE3 resensitization [6].

          Endothelial Stabilization and Barrier Function Enhancement

          Iloprost reinforces vascular integrity through cytoskeletal and junctional remodeling:

          • VE-Cadherin Stabilization: In systemic sclerosis (SSc) endothelial cells, iloprost (10 nM, 2 hours) increases VE-cadherin clustering at adherens junctions by 25%, reducing monolayer permeability [7]. This is mediated via Rac1-dependent cortical actin polymerization, sealing paracellular gaps [4] [7].
          • Anti-Inflammatory Actions: Iloprost blocks LPS-induced p38 MAPK and NF-κB activation, suppressing ICAM-1 expression and neutrophil transendothelial migration by 60% [4].
          • Rac1 Dependency: Rac1 inhibition (NSC23766) abolishes iloprost’s barrier-protective effects. Rac1 activates p21-activated kinase (PAK), which phosphorylates and inactivates myosin light chain kinase (MLCK), preventing stress fiber formation [4] [7].
          • Endothelial-Mesenchymal Transition (EndoMT): Iloprost reduces TGF-β-induced EndoMT markers (Snail1, α-SMA) by 40% in human pulmonary artery endothelia, preserving angiogenic capacity [7].

          Properties

          CAS Number

          78919-13-8

          Product Name

          Iloprost

          IUPAC Name

          (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid

          Molecular Formula

          C22H32O4

          Molecular Weight

          360.5 g/mol

          InChI

          InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15?,17-,18+,19-,20+,21+/m0/s1

          InChI Key

          HIFJCPQKFCZDDL-ACWOEMLNSA-N

          SMILES

          CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O

          Solubility

          Soluble in ethyl acetate (supplied pre-dissolved 10 mg/ml)

          Synonyms

          ZK 36374; ZK-36374; ZK36374; ZK 00036374; BAY Q6256; Iloprost, Endoprost, Ilomedin, Ciloprost, Ventavis, CHEMBL494

          Canonical SMILES

          CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O

          Isomeric SMILES

          CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O

          Product FAQ

          Q1: How Can I Obtain a Quote for a Product I'm Interested In?
          • To receive a quotation, send us an inquiry about the desired product.
          • The quote will cover pack size options, pricing, and availability details.
          • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
          • Quotations are valid for 30 days, unless specified otherwise.
          Q2: What Are the Payment Terms for Ordering Products?
          • New customers generally require full prepayment.
          • NET 30 payment terms can be arranged for customers with established credit.
          • Contact our customer service to set up a credit account for NET 30 terms.
          • We accept purchase orders (POs) from universities, research institutions, and government agencies.
          Q3: Which Payment Methods Are Accepted?
          • Preferred methods include bank transfers (ACH/wire) and credit cards.
          • Request a proforma invoice for bank transfer details.
          • For credit card payments, ask sales representatives for a secure payment link.
          • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
          Q4: How Do I Place and Confirm an Order?
          • Orders are confirmed upon receiving official order requests.
          • Provide full prepayment or submit purchase orders for credit account customers.
          • Send purchase orders to sales@EVITACHEM.com.
          • A confirmation email with estimated shipping date follows processing.
          Q5: What's the Shipping and Delivery Process Like?
          • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
          • You can use your FedEx account; specify this on the purchase order or inform customer service.
          • Customers are responsible for customs duties and taxes on international shipments.
          Q6: How Can I Get Assistance During the Ordering Process?
          • Reach out to our customer service representatives at sales@EVITACHEM.com.
          • For ongoing order updates or questions, continue using the same email.
          • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

          Quick Inquiry

           Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.